molecular formula C11H10N2O5 B4581199 (E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

Cat. No.: B4581199
M. Wt: 250.21 g/mol
InChI Key: YFYDBSIHPGSBLF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H10N2O5 and its molecular weight is 250.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid is 250.05897142 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science Applications

Polymer Synthesis : Compounds related to 4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid have been utilized in the synthesis of novel polymers. For example, derivatives like 4-(4-hydroxyphenyl)phthalazin-1-one, obtained from reactions involving similar benzoyl and hydroxy components, are used to produce high molecular weight linear polymers. These polymers exhibit high thermal stability and could potentially have applications in high-performance materials due to their thermooxidative stability and high glass transition temperatures (Tg's) approaching 300°C (Berard, Paventi, Chan, & Hay, 1994).

Biochemistry and Pharmaceutical Research

Antibacterial Activity : Derivatives of 4-aryl-2-hydroxy-4-oxo-2-butenoic (aroylpyruvic) acids, similar in structure to the compound of interest, have shown promise as antimicrobial agents. The β-N-(4-methoxybenzoyl)- and β-N-(3-nitrobenzoyl)hydrazides of these acids, obtained through specific synthesis processes, exhibited antibacterial activity, suggesting potential applications in developing new antimicrobial drugs (Zvereva, Milyutin, Bobrovskaya, & Odegova, 2005).

Environmental Science

Degradation of Environmental Pollutants : Research into the degradation pathways of phenolic pollutants, such as gallic acid (a compound related to 4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid), has led to the identification of bacterial clusters capable of utilizing these compounds. This research provides insights into the potential for bioremediation strategies to address phenolic pollution in natural environments. The characterization of such degradation pathways is crucial for developing technologies to mitigate the impact of phenolic compounds on the environment (Nogales, Canales, Jiménez-Barbero, Serra, Pingarrón, García, & Díaz, 2011).

Properties

IUPAC Name

(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c14-8-4-2-1-3-7(8)11(18)13-12-9(15)5-6-10(16)17/h1-6,14H,(H,12,15)(H,13,18)(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYDBSIHPGSBLF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
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(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 3
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 4
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 6
(E)-4-[2-(2-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

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